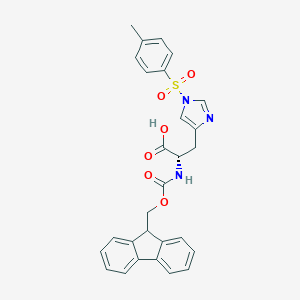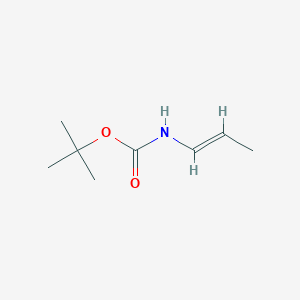
(E)-tert-Butyl prop-1-en-1-ylcarbamate
Overview
Description
(E)-tert-Butyl prop-1-en-1-ylcarbamate, also known as tBoc-propargylamine, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a white crystalline solid with a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol. In
Scientific Research Applications
Building Blocks in Organic Synthesis : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a group to which (E)-tert-Butyl prop-1-en-1-ylcarbamate belongs, are useful in organic synthesis. They can react with organometallics to yield N-(Boc)-protected nitrones, which are valuable intermediates in organic chemistry (Guinchard, Vallée, & Denis, 2005).
Stereochemistry and Hazardous Chemical Disposals : Tert-Butyl 3,7-Dimethylocta-1,6-dien-3-ylcarbamate, a related compound, is utilized for its stereochemistry and potential applications in hazardous chemical disposals (Ichikawa, Kariya, & Hasegawa, 2014).
Isostructural Family of Compounds : this compound is part of an isostructural family of compounds characterized by bifurcated N-HO hydrogen bonds and C-XO halogen bonds, useful for understanding molecular interactions (Baillargeon et al., 2017).
Antiparallel H Bonding of Amides : Its structure demonstrates antiparallel H bonding of amides, leading to columnar stacking, which is significant in the study of molecular structures (Baillargeon, Lussier, & Dory, 2014).
Chiral Amino Carbonyl Compound Synthesis : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, another derivative, is synthesized via an asymmetric Mannich reaction, demonstrating the compound's utility in producing chiral structures (Yang, Pan, & List, 2009).
Access to Multigram Quantities of Enantiomers : The synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, a related compound, provides access to large quantities of enantiomers, beneficial in stereoselective synthesis (Xu & Appella, 2006).
Inhibitor Manufacturing : It serves as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors, highlighting its pharmaceutical relevance (Li et al., 2012).
Thermodynamic Properties : The enantiomers of tert-butyl 1-phenylethylcarbamate, a similar compound, show specific solid-liquid phase transitions, important for understanding its thermodynamic properties (Zeng et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(E)-prop-1-enyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCCQCDGGYKLM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
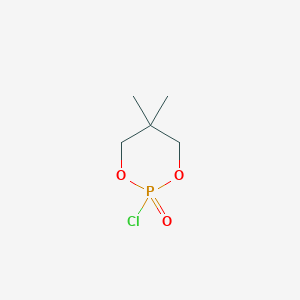
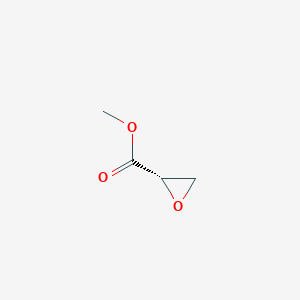
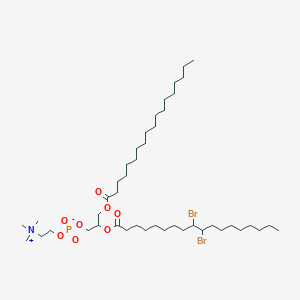

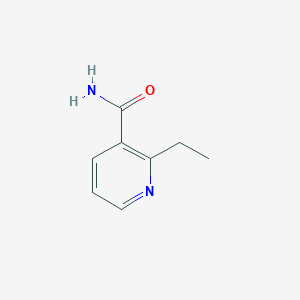





![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)

